Kurarinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Kurarinol has been reported in Albizia julibrissin and Sophora flavescens with data available.

from Sophora flavescens; has inhibitory effect on tyrosinase and melanin synthesis; structure in first source

Comprehensive Technical Guide: Kurarinol from Sophora flavescens - Sources, Pharmacology, and Mechanisms

Introduction and Natural Source

Kurarinol is a prenylated flavanone naturally found in the roots of the traditional Chinese medicinal plant Sophora flavescens (also known as Kushen) [1] [2]. This deciduous shrub belonging to the Fabaceae family is distributed throughout East Asia, particularly in China, Korea, and Japan [3]. The plant's roots are cylindrical, 10-30 cm in length, and externally gray-brown [3]. Sophora flavescens has been used in traditional medicine for centuries, with records dating back to the first Chinese medical classic "Shen-Nung's Pen-Ts'ao" from 200 A.D. [3].

This compound is specifically isolated from the ethyl acetate fraction of the root extract [2]. In a comprehensive characterization of Sophora flavescens alcohol extract (SFEA), this compound was identified as one of 15 main chemical constituents, representing approximately 5.95% of the total extract composition [1]. This places this compound as a significant component among the complex mixture of bioactive compounds in this medicinal plant.

Extraction and Isolation Methods

Conventional Extraction Protocol

The standard procedure for isolating this compound from Sophora flavescens roots involves multiple extraction and fractionation steps [2]:

- Plant Material Preparation: 100g of air-dried roots are ground to powder

- Sequential Extraction:

- n-Hexane (3 × 1.5L, 3h each) at room temperature → 1.7g extract

- Ethyl acetate (3 × 1.5L, 3h each) at room temperature → 4.4g extract

- Methanol (3 × 1.5L, 3h each) at room temperature → 8.6g extract

- Fractionation: The ethyl acetate fraction (2.5g) is dissolved in DMSO, filtered, and separated using preparative HPLC or column chromatography

- Purification: Final purification typically involves chromatographic techniques such as preparative TLC or HPLC

Advanced Extraction Techniques

Microwave-Assisted Aqueous Two-Phase Extraction (MAATPE) has been developed as an efficient method for simultaneous extraction and purification of bioactive compounds from Sophora flavescens [4]:

- ATPS Selection: Ethyl acetate fraction (2.5g) was dissolved in 5 mL of DMSO and filtered. Separation of the ethyl acetate fraction was carried out on a Waters 2695 separations module and 2996 photodiode array detector, using an SunFireT M C18 column (5 µm, 4.6 × 150 mm) with a water-acetonitrile gradient system (1.0 mL/min)

- Optimal Conditions:

- ATPS Composition: Ethanol/ammonium sulfate system

- Extraction Temperature: 60°C

- Solvent-to-Material Ratio: 30:1

- Extraction Time: 5 minutes

- Advantages: MAATPE provides higher yield and recovery compared to conventional methods, with reduced processing time and solvent consumption [4]

Chemical Characterization and Properties

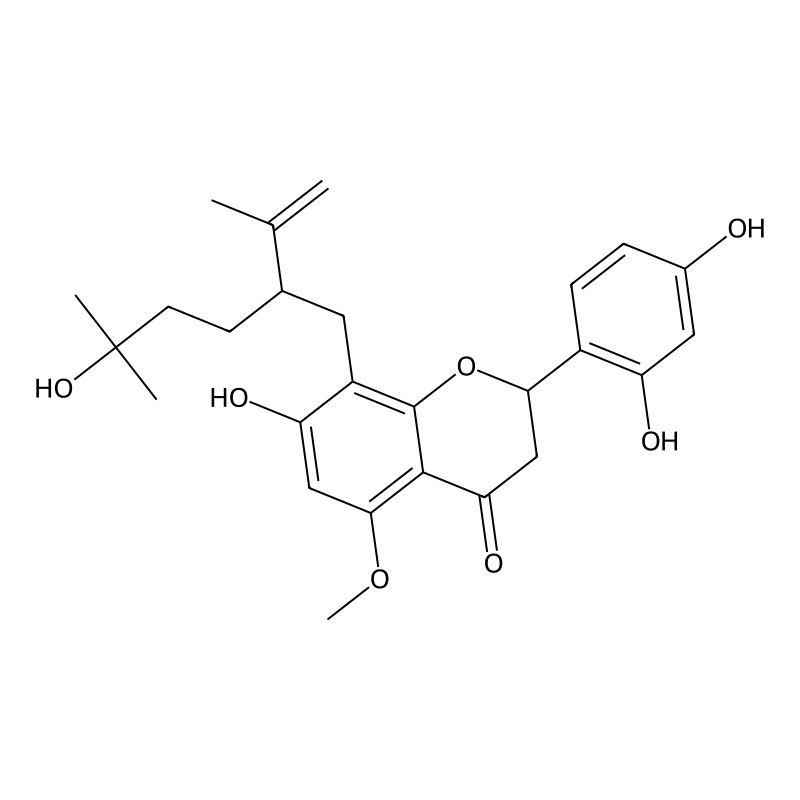

This compound is classified as a prenylated flavanone with a characteristic benzo-γ-pyrone structure consisting of two benzene rings (A and B) connected by a heterocyclic pyran ring (C) [5]. The compound features a lavandulyl group at the C-8 position, which is crucial for its biological activity [5].

Structural Features:

- Molecular Framework: Flavanone backbone with specific hydroxylation pattern

- Key Functional Groups: Lavandulyl group at C-8, methoxy group at C-5

- Solubility: Soluble in organic solvents (ethyl acetate, DMSO), limited water solubility

Quantitative Pharmacological Data

Table 1: Anticancer Activity of this compound Against Various Cancer Cell Lines

| Cancer Type | Cell Line | IC₅₀ / Effective Concentration | Experimental Model | Key Mechanisms |

|---|---|---|---|---|

| Hepatocellular Carcinoma | HepG2 | 10-30 μg/mL (48h treatment) | In vitro | Apoptosis induction, STAT3 suppression [2] |

| Hepatocellular Carcinoma | Huh-7 | 10-30 μg/mL (48h treatment) | In vitro | Apoptosis induction, STAT3 suppression [2] |

| Hepatocellular Carcinoma | H22 | 10-30 μg/mL (48h treatment) | In vitro | Apoptosis induction, STAT3 suppression [2] |

| Various Cancers | Multiple lines | 2-62 μM (range for related flavanones) | In vitro | Cell cycle arrest, apoptosis induction [5] |

Table 2: Comparison of Cytotoxic Effects on Normal vs. Cancer Cells

| Compound | Cancer Cells (Cytotoxicity) | Normal Hepatocytes (Cytotoxicity) | Selectivity Index |

|---|---|---|---|

| This compound | Significant anti-HCC activity | Much lower toxicity on human HL-7702 hepatocytes and primary mouse hepatocytes | High [2] |

| Kurarinone | Considerable cytotoxic activity | Higher toxicity on normal cells | Moderate [2] |

| Sophoraflavanone G | Considerable cytotoxic activity | Higher toxicity on normal cells | Moderate [2] |

Mechanisms of Action

STAT3 Signaling Pathway Inhibition

This compound exerts significant anticancer effects primarily through suppression of the STAT3 signaling pathway [2]. The STAT3 protein is a transcription factor that is phosphorylated at Tyr705 by upstream kinases including JAK, leading to dimerization, nuclear translocation, and activation of target genes promoting cell survival, proliferation, and angiogenesis.

This compound mechanism: STAT3 pathway inhibition and apoptosis induction.

The molecular mechanism involves:

- Inhibition of STAT3 Phosphorylation: this compound suppresses phosphorylation at Tyr705 residue

- Downregulation of Anti-apoptotic Genes: Reduced expression of Bcl-2, Bcl-xL, and cyclin D1

- Caspase Activation: Significant increase in caspase-3 activity leading to apoptosis execution [2]

Integrated Stress Response Pathway Activation

Related flavanones from Sophora flavescens, particularly kurarinone, activate the PERK-ATF4 pathway of the Integrated Stress Response (ISR) [6]:

Kurarinone activates PERK-ATF4 stress pathway leading to cell cycle arrest.

Key features of this mechanism:

- PERK Activation: Phosphorylation of PKR-like endoplasmic reticulum kinase

- eIF2α Phosphorylation: Global translation reduction with selective ATF4 mRNA translation

- ATF4-Mediated Transcription: Activation of stress response genes including TRB3 and CHOP

- p21 Induction: Cyclin-dependent kinase inhibitor leading to cell cycle arrest [6]

Experimental Protocols

In Vitro Anticancer Activity Assessment

Apoptosis Assay Protocol [2]:

- Cell Lines: HepG2, Huh-7, and H22 hepatocellular carcinoma cells

- Treatment: this compound at concentrations of 10 and 30 μg/mL for 48 hours

- Apoptosis Detection:

- Sub-G1 DNA Content: Analyze by flow cytometry after propidium iodide staining

- Caspase-3 Activity: Measure using colorimetric or fluorometric assays

- Western Blotting: Analyze cleavage of caspase-3 and PARP

- STAT3 Signaling Analysis:

- Phosphorylation Status: Detect phospho-STAT3 (Tyr705) by Western blotting

- Nuclear Translocation: Assess by immunofluorescence or subcellular fractionation

- Target Gene Expression: Measure Bcl-2, Bcl-xL, cyclin D1 mRNA levels by RT-qPCR

In Vivo Efficacy Evaluation

Hepatocellular Carcinoma Xenograft Model [2]:

- Animals: Immunodeficient mice (e.g., BALB/c nude mice)

- Tumor Implantation: Subcutaneous inoculation with HCC cells (H22 line)

- Treatment Groups:

- Vehicle control

- This compound (20-100 mg/kg body weight)

- Positive control (conventional chemotherapeutic agent)

- Administration: Daily intraperitoneal injection or oral gavage

- Evaluation Parameters:

- Tumor Volume: Measure every 3-4 days using calipers

- Body Weight: Monitor as an indicator of systemic toxicity

- Terminal Analysis: Harvest tumors for histological examination and molecular analysis

- Apoptosis Detection in Tumor Tissues: TUNEL assay on formalin-fixed paraffin-embedded sections

Safety and Toxicological Profile

The safety evaluation of Sophora flavescens extracts reveals important considerations:

- Differential Toxicity Based on Extraction Method:

- Selective Cytotoxicity: this compound shows significantly lower toxicity toward normal human hepatocytes (HL-7702) and primary mouse hepatocytes compared to cancer cells [2]

- Therapeutic Window: The concentration required for anticancer effects is substantially lower than toxic concentrations in normal cells

Research Gaps and Future Directions

Current research on this compound reveals several areas requiring further investigation:

- Detailed Metabolic Studies: Limited information on ADME (Absorption, Distribution, Metabolism, Excretion) properties

- Structural Optimization: Potential for structural modification to enhance efficacy and reduce toxicity

- Combination Therapies: Synergistic effects with conventional chemotherapeutic agents

- Formulation Development: Strategies to improve bioavailability and tissue targeting

- Comprehensive Toxicology: Extended safety profiling including chronic toxicity studies

Conclusion

References

- 1. Sophoraflavanone G – Knowledge and References – Taylor & Francis [taylorandfrancis.com]

- 2. This compound induces hepatocellular carcinoma cell apoptosis ... [sciencedirect.com]

- 3. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 4. Simultaneous extraction and purification of alkaloids from ... [sciencedirect.com]

- 5. a Natural Flavanone - PMC - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 6. Kurarinone from Sophora Flavescens Roots Triggers ATF4 ... [pmc.ncbi.nlm.nih.gov]

Research Applications of Kurarinone & Kurarinol A

| Research Area | Specific Compound | Key Findings / Mechanism of Action | Experimental Models (In Vitro / In Vivo) | Quantitative Data |

|---|

| Anti-fibrotic Effects | Kurarinone | Inhibits TGF-β-induced Smad2/3 and AKT phosphorylation; suppresses Epithelial-Mesenchymal Transition (EMT) [1]. | - In vitro: Human lung epithelial cells (BEAS-2B)

- In vivo: Mouse model of bleomycin (BLM)-induced pulmonary fibrosis [1]. | - In vivo: Oral admin. of 5 & 10 mg/kg attenuated fibrosis [1]. | | | Kurarinol A | Regulates the TGF-β/Smads signaling pathway; reduces markers of fibrosis (α-SMA, fibronectin, collagen I) [2]. | - In vitro: LX-2 cells (human hepatic stellate cells) activated by TGF-β1 [2]. | - IC₅₀ for LX-2 cell proliferation: 12.65 µM [2]. | | Anti-cancer Activity | Kurarinone | Activates the PERK-eIF2α-ATF4 pathway, inducing Integrated Stress Response (ISR); leads to cell cycle arrest via p21 induction [3]. | - In vitro: HEK293, PC3 (prostate cancer), HeLa (cervical cancer) cells [3]. | - Cited as a "cytostatic effect" [3]. | | | This compound A | Exhibits direct cytotoxic activity against various cancer cell lines [4]. | - In vitro: Human cancer cell lines (HepG2, A549, MCF7) [4]. | - IC₅₀ values ranging from 7.50 to 10.55 μM [4]. | | Anti-inflammatory & Other| Kurarinone | Reduces ROS; suppresses NLRP3 inflammasome and NF-κB activation; protects against sepsis [5]. | - In vitro: Peritoneal exudate macrophages (PEMs), THP-1 cells [5]. | - In vivo: Improved survival in LPS-induced sepsis model [5]. | | | This compound | Acts as a potent tyrosinase inhibitor, suggesting potential as a skin-whitening agent [6]. | - In vitro: Enzyme assay (mushroom tyrosinase) [6]. | - IC₅₀ for tyrosinase: 0.1 μM [6]. |

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the methodologies for key experiments.

Cell Proliferation and Viability Assay (for this compound A)

This protocol is used to determine the inhibitory effect of a compound on cell proliferation, often as a preliminary test for anti-fibrotic or anti-cancer activity [2].

- Cell Line: LX-2 cells (human hepatic stellate cells).

- Cell Seeding: Seed cells in 96-well plates at a density of (4 \times 10^3 ) cells per well in 100 µL of medium.

- Cell Activation & Treatment:

- Incubate for 24 hours until ~80% confluent.

- Stimulate cells with TGF-β1 (10 ng/mL) in 2% FBS medium for 24 hours to activate them.

- Add the test compounds (e.g., this compound A) at desired concentrations (e.g., 40 µM) and incubate for 48 hours.

- Viability Measurement:

- Add 10 µL of MTS solution directly to each well.

- Incubate the plate for 3 hours at 37°C.

- Measure the optical density (OD) at 490 nm using a microplate reader.

- Data Analysis: Cell viability is calculated relative to the control group. The IC₅₀ value can be determined using a dose-response curve [2].

In Vivo Model of Pulmonary Fibrosis (for Kurarinone)

This model assesses the therapeutic efficacy of compounds against fibrotic diseases in a whole-organism context [1].

- Animal Model: Eight-week-old male BALB/c mice.

- Fibrosis Induction:

- Anesthetize mice.

- Administer bleomycin (BLM, 3 mg/kg body weight) in 50 µL volume via intratracheal instillation (Day 0). The control group receives sterile saline.

- Drug Treatment:

- Prepare a solution of the test compound (e.g., Kurarinone) in a suitable vehicle (e.g., 20% DMAC, 20% TWEEN 80, 60% HPBCD).

- Begin treatment on Day 7 post-BLM administration.

- Administer the compound orally (e.g., Kurarinone at 5 or 10 mg/kg) five times a week for two weeks (until Day 27).

- Endpoint Analysis (Day 28):

- Assess lung mechanical function using a system like flexiVent.

- Collect lung tissues for:

- Histopathology: H&E and Sirius Red staining to visualize collagen deposition and fibrotic lesions.

- Hydroxyproline assay: A colorimetric method to quantify total collagen content.

- Molecular analysis: Western blotting to examine key pathway proteins (e.g., p-Smad2/3, total Smad2/3) [1].

Signaling Pathways & Mechanisms

The anti-fibrotic and anti-cancer activities of these compounds involve distinct but well-defined cellular signaling pathways.

Anti-fibrotic Mechanism of Kurarinone

Kurarinone's anti-fibrotic effect is primarily mediated through the suppression of the TGF-β signaling pathway, a central driver of fibrosis [1]. The following diagram illustrates this mechanism:

Kurarinone inhibits TGF-β signaling by blocking Smad2/3 and AKT phosphorylation, preventing pro-fibrotic gene expression. [1]

Anti-cancer Mechanism of Kurarinone (via ISR)

Kurarinone can induce cytostasis in cancer cells by activating a specific branch of the Integrated Stress Response (ISR), as shown below [3]:

Kurarinone activates PERK kinase, leading to ATF4 translation and expression of cytostatic genes like p21. [3]

Important Distinctions for Researchers

When reviewing the literature, please note:

- Structural Similarity, Functional Difference: Kurarinone, this compound, and this compound A are all prenylated flavonoids from Sophora flavescens with structural similarities [4]. Much of the anti-fibrotic research focuses on Kurarinone, while one potent new anti-liver fibrosis agent is This compound A [2] [1].

- Mechanistic Nuance: While both Kurarinone and this compound A target the TGF-β pathway, their precise molecular targets and downstream effects may differ.

References

- 1. Kurarinone Attenuates BLM-Induced Pulmonary Fibrosis ... [mdpi.com]

- 2. A from Sophora flavescens as potential... | this compound Square Research [researchsquare.com]

- 3. Kurarinone from Sophora Flavescens Roots Triggers ATF4 ... [pmc.ncbi.nlm.nih.gov]

- 4. Two New Isoprenoid Flavonoids from Sophora flavescens ... [mdpi.com]

- 5. Kurarinone exerts anti-inflammatory effect via reducing ... [sciencedirect.com]

- 6. | STAT | HBV | Tyrosinase | TargetMol this compound [targetmol.com]

Solubility & Physicochemical Properties of Kurarinol

| Property | Description |

|---|---|

| CAS Number | 855746-98-4 [1] [2] [3] |

| Molecular Formula | C₂₆H₃₂O₇ [1] [2] [3] |

| Molecular Weight | 456.53 g/mol [1] [3] |

| Physical Form | Powder [1] [2] [3] |

| Solubility (Solvents) | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone [1] [2] [3] |

| Typical Purity | ≥98% [1] [3] [4] |

| Storage Recommendation | Desiccate at -20°C [5] |

Experimental Protocols & Handling

For reliable experimental results, proper preparation and storage of kurarinol solutions are essential.

Stock Solution Preparation

- Solvent Choice: DMSO is a frequently used solvent for preparing high-concentration stock solutions [5] [4].

- Solubility Aid: To achieve higher solubility, gently warm the tube at 37°C and use a brief sonication in an ultrasonic bath [5].

- Concentration Guidance: The table below provides a dilution guide for preparing stock solutions of various concentrations [5] [4]:

| Mass | 1 mM | 5 mM | 10 mM | 50 mM |

|---|---|---|---|---|

| 1 mg | 2.19 mL | 0.44 mL | 0.22 mL | 0.044 mL |

| 5 mg | 10.95 mL | 2.19 mL | 1.10 mL | 0.22 mL |

| 10 mg | 21.91 mL | 4.38 mL | 2.19 mL | 0.44 mL |

Storage & Handling

- Stock Solution Stability: For best stability, prepare stock solutions fresh and use them on the same day. If necessary, stock solutions can be aliquoted, sealed, and stored at -20°C for several months [5] [4].

- Pre-use Handling: Before opening a vial that has been stored in the freezer, allow it to equilibrate to room temperature for at least one hour to prevent condensation and ensure stability [5].

- Product Recovery: The powder may adhere to the vial's cap or neck during shipping. Gently shake the vial to ensure the compound falls to the bottom before use to avoid loss or contamination [5] [4].

Biological Context & Source

Understanding the biological background of this compound is helpful for experimental design.

- Natural Source: this compound is a flavanone isolated from the roots of the plant Sophora flavescens [1] [5] [4].

- Reported Biological Targets: Research publications and supplier data indicate that this compound has been studied for its activity against several targets, including Tyrosinase, STAT (Signal Transducer and Activator of Transcription proteins, relevant in cancer signaling), and HBV (Hepatitis B Virus) [1] [5] [4].

The experimental workflow for preparing and using this compound in research can be summarized as follows:

Key Considerations for Researchers

- Solution Stability: While frozen stock solutions can be stable for months, prepare working solutions freshly on the day of use whenever possible to ensure maximum activity and accuracy [5].

- Solvent Compatibility: When using DMSO stock solutions in cellular assays, ensure the final DMSO concentration in the culture medium is at a non-cytotoxic level (typically ≤0.1%).

- Data Reproducibility: Always note the solvent, stock concentration, and storage duration in your experimental records, as these factors can influence biological activity and results.

References

- 1. | 855746-98-4 this compound [chemicalbook.com]

- 2. This compound CAS#: 855746-98-4 [m.chemicalbook.com]

- 3. This compound | 855746-98-4 [amp.chemicalbook.com]

- 4. | CAS:855746-98-4 | Manufacturer ChemFaces this compound [chemfaces.com]

- 5. | CAS:855746-98-4 | Flavonoids | Manufacturer BioCrick this compound [biocrick.com]

Kurarinol lavandulyl flavonoid properties

Chemical Identity and Key Compounds

Lavandulyl flavonoids are a subclass of prenylated flavonoids characterized by a lavandulyl group (a branched-chain monoterpene) attached to their core flavonoid skeleton. Key compounds isolated from Sophora flavescens include:

| Compound Name | Class | Core Structural Features | Key Biological Activities (from studies) |

|---|---|---|---|

| Kurarinone [1] [2] | Flavanone | Lavandulyl at C-8, Methoxy at C-5 [2] | Anticancer, Anti-inflammatory, Antimicrobial [1] [2] |

| Sophoraflavanone G [3] | Flavanone | Lavandulyl group | Fatty Acid Synthase (FAS) Inhibition [3] |

| Kurarinol A & B [4] | Flavanonol | Two lavandulyl fragments [4] | Antioxidant, Cytotoxic [4] |

| Compounds 1 & 2 [5] | Novel Dimers | Flavanone-phloroglucinol dimer with lavandulyl [5] | PTP1B Inhibition [5] |

| Compounds 3 & 4 [5] | Novel Neoflavonoids | Neoflavonoid skeleton with lavandulyl [5] | Information not specified |

Quantitative Biological Activity Data

Extensive research has quantified the potency of these compounds across various disease models.

| Biological Activity | Key Compound(s) | Experimental Model / Assay | Quantitative Result (IC50 / Effective Dose) |

|---|---|---|---|

| Anticancer [1] [2] | Kurarinone | In vitro (Various cancer cell lines) | IC~50~: 2 - 62 µM [1] |

| In vivo (Lung cancer xenograft model) | 20 - 500 mg/kg body weight [1] | ||

| This compound A [4] | In vitro (HepG2, A549, MCF7 cancer cells) | IC~50~: 7.50 - 10.55 µM [4] | |

| Antidiabetic [5] | Compounds 1 & 2 [5] | PTP1B Enzyme Inhibition | Significant inhibition (specific IC~50~ not listed) [5] |

| Kurarinone [1] | Aldose Reductase / Glucosidase Inhibition | Inhibitory potential confirmed [1] | |

| Antioxidant [4] | This compound A & B [4] | ABTS Radical Scavenging Assay | IC~50~: 1.21 µg/mL & 1.81 µg/mL [4] |

| FAS Inhibition [3] | Sophoraflavanone G [3] | Fatty Acid Synthase (FAS) Enzyme Assay | IC~50~: 6.7 ± 0.2 µM [3] |

Mechanisms of Action and Signaling Pathways

These compounds exert their effects through multi-target mechanisms, particularly in cancer.

Kurarinone's multi-target anticancer mechanisms include apoptosis induction, metastasis inhibition, and signaling pathway modulation. [1] [3] [2]

Key Experimental Protocols

Key methodologies for isolating these compounds and evaluating their activity are outlined below.

Sample Preparation and Compound Isolation

The dried roots of Sophora flavescens are typically extracted with methanol, followed by liquid-liquid partitioning with solvents like n-hexane, ethyl acetate, and n-butanol [3]. The active fractions are then purified using techniques such as:

- Silica Gel Column Chromatography

- Sephadex LH-20 Gel Filtration

- Semi-preparative Reversed-Phase HPLC [4] [3]

Structural elucidation is achieved through comprehensive spectroscopic analysis including NMR ( [5]H, C, HSQC, HMBC), HRESIMS, UV, and IR [5] [4].

Key Bioactivity Assays

| Assay Target | Protocol Summary |

|---|---|

| PTP1B Inhibition [5] | An in vitro enzyme inhibition assay used to identify potential antidiabetic agents. |

| FAS Inhibition [3] | The inhibitory activity is assessed by measuring the incorporation of [³H] acetyl-CoA into palmitate in an in vitro system. |

| Cytotoxicity (e.g., MTT) [4] | Cells (e.g., HepG2, A549) are treated with the compound for a set time, followed by incubation with MTT reagent. Viable cells reduce MTT to purple formazan, quantified spectrophotometrically. |

| Antioxidant (ABTS) [4] | The compound's ability to scavenge the stable ABTS⁺ radical cation is measured by the disappearance of its characteristic green-blue color, calculating the IC₅₀. |

| Molecular Docking [3] | The 3D structure of a target protein (e.g., a FAS domain) is obtained. Ligand structures are optimized, often using quantum mechanics. Docking simulations predict binding affinity and interaction modes. |

Future Research and Application Potential

The unique lavandulyl group is a critical determinant of bioactivity, significantly enhancing binding affinity to molecular targets like Fatty Acid Synthase (FAS) [3]. This makes the lavandulyl flavonoid scaffold a promising candidate for rational drug design.

Future work should focus on:

- Optimizing Bioavailability and Toxicity: Comprehensive ADMET studies are needed [1] [2].

- Clinical Translation: Advancing beyond in vivo models to clinical trials is essential [2].

- Exploring Synergistic Effects: Research into combinations with existing therapeutics could be valuable [1].

References

- 1. a Natural Flavanone - PMC - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 2. Five-Decade Update on Chemopreventive and Other ... [frontiersin.org]

- 3. In silico investigation of lavandulyl flavonoids for the ... [pmc.ncbi.nlm.nih.gov]

- 4. Two New Isoprenoid Flavonoids from Sophora flavescens ... [mdpi.com]

- 5. Six undescribed lavandulylated flavonoids with PTP1B ... [sciencedirect.com]

Source Material and Pre-Extraction Preparation

The primary botanical source for Kurarinol is the root of Sophora flavescens Aiton (also known as Ku Shen) [1] [2] [3]. The initial and critical steps involve proper preparation of the plant material to ensure extraction efficiency.

- Drying: Roots are typically air-dried or oven-dried at low temperatures (e.g., 40-45 °C) to preserve heat-labile compounds [4].

- Grinding: The dried roots are ground into a fine powder (particle size < 0.5 mm is optimal) to maximize the surface area for solvent contact [4] [5].

- Defatting (Optional): A common first step is to remove lipophilic compounds using a non-polar solvent like n-hexane or petroleum ether [4] [5]. This helps in reducing the interference of fats and waxes in subsequent extractions of the target flavonoids.

Extraction and Isolation Workflow

The following workflow visualizes the multi-step process for obtaining this compound from the prepared plant material. It is based on established chromatographic protocols for lavandulyl flavonoids from S. flavescens [6] [1] [5].

Diagram of the multi-step extraction and isolation workflow for this compound.

Step 1: Initial Solvent Extraction

The powdered plant material is subjected to maceration or percolation with a polar solvent. Common solvents include:

- Methanol (MeOH): Often the first choice for efficient extraction of a wide range of flavonoids [5].

- Ethyl Acetate (EtOAc): Also used effectively, as seen in a patent describing this compound A isolation [1].

The crude extract is concentrated under reduced pressure to yield a dry residue [5].

Step 2: Liquid-Liquid Partitioning (Fractionation)

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to enrich the flavonoid content [5]:

- n-Hexane fraction: Removes residual non-polar compounds.

- Ethyl Acetate (EtOAc) fraction: This fraction is typically rich in medium-polarity compounds like prenylated flavonoids, including this compound, and is often the most active one [5] [3].

- n-Butanol (n-BuOH) fraction: Contains more polar glycosylated compounds.

The active EtOAc fraction is concentrated for further purification [1] [5].

Step 3-5: Chromatographic Purification

The enriched fraction undergoes a series of chromatographic separations:

- Silica Gel Column Chromatography: The primary separation step. The sample is loaded onto a silica gel column and eluted with a gradient of solvents. Common systems include [6] [5]:

- Chloroform-Acetone

- n-Hexane-Ethyl Acetate

- Chloroform-Methanol

- Fraction Analysis: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled based on the presence of the target compound [5].

- Final Purification: Sub-fractions containing this compound may require further chromatography over polyamide or repeated silica gel columns with isocratic elution to achieve high purity [1] [5].

Key Experimental Parameters and Techniques

The tables below summarize critical data for the isolation process.

Table 1: Common Solvent Systems for this compound Isolation and Analysis

| Technique | Stationary Phase | Elution Solvent System (Ratio) | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel | n-Hexane : Acetone (8:1) [5] | Initial fractionation |

| Silica Gel | CHCl₃ : Acetone (10:0 → 0:10 gradient) [5] | Broad-spectrum separation | |

| Silica Gel | n-Hexane : EtOAc (3:1) [5] | Isocratic elution of target | |

| Column Chromatography | Polyamide | Not Specified (Water/Alcohol likely) [1] | Final purification step |

| TLC Analysis | Silica Gel | CHCl₃ : MeOH (95:5) [6] | Monitoring fraction purity |

Table 2: Key Physicochemical Properties of this compound for Identification

| Property | Description / Value |

|---|---|

| CAS Number | 855746-98-4 [7] [8] |

| Molecular Formula | C₂₆H₃₂O₇ [9] [7] |

| Molecular Weight | 456.53 g/mol [9] [7] |

| Melting Point | 166-169 °C [7] |

| Stereochemistry | Contains (2S) and (2R) defined stereocenters [9] |

| Key Functional Groups | Flavanone skeleton, lavandulyl group at C-8, methoxy group at C-5, hydroxyl groups [6] |

| Critical Identification Techniques | NMR (¹H, ¹³C), MS (HRFAB-MS), IR, UV, Optical Rotation [5] |

Important Considerations for Researchers

- Selectivity of Extraction: The combination of solvent polarity (MeOH or EtOAc) and technique (silica gel CC) is chosen specifically for the selective isolation of medium-polarity lavandulyl flavonoids like this compound from the complex plant matrix [4].

- Role of the Lavandulyl Group: The lavandulyl side chain at the C-8 position is a characteristic structural feature that significantly increases the molecule's lipophilicity, which directly influences its chromatographic behavior and biological activity [6] [10] [5].

- Analytical Verification: The identity and purity of the isolated compound must be confirmed using a suite of analytical techniques. Structural elucidation heavily relies on NMR spectroscopy and mass spectrometry [9] [5].

- Commercial Availability: For preliminary biological assays, this compound is available from chemical suppliers (e.g., CAS 855746-98-4), which can be used as a standard for method development and comparison [7] [8].

References

- 1. A kind of compound this compound A and its preparation method ... [patents.google.com]

- 2. A from Sophora flavescens as potential... | Research Square this compound [researchsquare.com]

- 3. A novel type lavandulyl flavonoid from Sophora flavescens ... [sciencedirect.com]

- 4. Selectivity of Current Extraction Techniques for Flavonoids ... [mdpi.com]

- 5. In silico investigation of lavandulyl flavonoids for the ... [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Five-Decade Update on Chemopreventive and Other... [frontiersin.org]

- 7. This compound | 855746-98-4 [chemicalbook.com]

- 8. This compound | Tyrosinase Inhibitor [medchemexpress.com]

- 9. This compound | C26H32O7 [chemspider.com]

- 10. Discovery of Kuraridin as a Potential Natural Anti ... [pmc.ncbi.nlm.nih.gov]

Kurarinol basic pharmacological profile

Pharmacological Profile of Kurarinol

The following table summarizes the key reported biological activities of this compound:

| Pharmacological Area | Observed Effect / Activity | Experimental Model (Cell Line/Organism) | Key Findings / Proposed Mechanism |

|---|---|---|---|

| Anti-hepatocellular Carcinoma (HCC) | Induces apoptosis; inhibits tumor growth | In vitro (HepG2, Huh-7, H22 cells); In vivo (mouse model) [1] | Suppresses constitutive and IL-6-induced STAT3 activation; reduces phosphorylation of JAK2 and Src; down-regulates STAT3 target genes (Bcl-2, Bcl-xL, Mcl-1, Cyclin D1) [1]. |

| Anti-liver Fibrosis | Inhibits activation and migration of hepatic stellate cells (HSCs) | In vitro (LX-2 cells) [2] | Regulates the TGF-β/Smads signaling pathway; down-regulates mRNA and protein levels of α-SMA, fibronectin, and collagen I [2]. |

| Cytotoxic Activity | Selective cytotoxicity against cancer cells | In vitro (various HCC cells, untransformed hepatocytes) [1] | Exhibited considerable cytotoxic activity against HCC cells, with a much lower effect on untransformed human and primary mouse hepatocytes compared to Kurarinone and Sophoraflavanone G [1]. |

Detailed Experimental Protocols

Here are the methodologies used in the key studies on this compound.

1. Protocol for Anti-HCC Apoptosis Induction [1]

- Cell Culture: Human HCC cell lines (e.g., HepG2, Huh-7) and mouse H22 cells were cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

- Treatment: Cells were treated with this compound (e.g., 10 and 30 μg/mL) for 48 hours. For in vivo studies, tumor-bearing mice were administered this compound intraperitoneally.

- Apoptosis Assessment:

- Flow Cytometry: The percentage of cells with Sub-G1 DNA content was measured to quantify apoptosis.

- Caspase-3 Activity: A colorimetric assay was used to measure the activation of caspase-3.

- Mechanism Investigation (STAT3 Pathway):

- Western Blotting: Protein lysates from treated cells were analyzed to detect levels of total and phosphorylated STAT3, JAK2, and Src, as well as STAT3 target genes like Bcl-2.

- Electrophoretic Mobility Shift Assay (EMSA): Used to assess the DNA-binding activity of STAT3.

- Immunofluorescence: To visualize the cellular localization of STAT3.

2. Protocol for Anti-Liver Fibrosis Activity [2]

- Cell Culture and Modeling: Human hepatic stellate cells (LX-2) were cultured in DMEM with 10% FBS. A fibrosis model was established by activating the cells with TGF-β1 (10 ng/mL) for 24 hours.

- Proliferation Screening: The inhibitory effect of 35 compounds on LX-2 cell proliferation was screened using an MTS assay. Cells were treated with compounds (40 μM) for 48 hours after TGF-β1 activation.

- IC50 Determination: The half-maximal inhibitory concentration (IC50) of this compound A was calculated using the MTS assay.

- Cell Migration Assay: A scratch (wound healing) assay was performed. The migration of LX-2 cells into the scratch was monitored at 0, 24, and 48 hours after treatment with this compound A.

- Mechanism Investigation (TGF-β/Smads Pathway):

- RT-qPCR & Western Blotting: mRNA and protein levels of fibrosis markers (α-SMA, fibronectin, collagen I) and components of the TGF-β/Smads pathway (TGF-β1, Smad2, Smad3, Smad4) were analyzed.

- Transcriptome Sequencing: RNA-seq was performed on LX-2 cells with and without this compound A treatment to identify differentially expressed genes and pathways.

Signaling Pathways of this compound

The diagram below illustrates the key molecular pathways through which this compound exerts its pharmacological effects, based on the current research.

This diagram summarizes the two main experimentally supported mechanisms of action for this compound, involving the inhibition of key signaling pathways in cancer and fibrotic cells.

Research Considerations

- Compound Specificity: Much of the available literature focuses on Kurarinone, a structurally similar flavanone also found in Sophora flavescens. Be cautious to distinguish between these two compounds when reviewing the scientific literature [3] [4].

- Data Gaps: A complete basic pharmacological profile for this compound, including detailed pharmacokinetics (absorption, distribution, metabolism, excretion), comprehensive toxicology, and definitive solubility data, is not available in the current search results. Further investigation is needed.

- Structural Features: Like other active compounds in Sophora flavescens, this compound is a lavandulyl flavonoid. This prenylated side chain is often critical for its biological activity and binding to molecular targets [5].

References

- 1. This compound induces hepatocellular carcinoma cell apoptosis ... [sciencedirect.com]

- 2. A from Sophora flavescens as potential... | Research Square this compound [researchsquare.com]

- 3. Frontiers | Five-Decade Update on Chemopreventive and Other... [frontiersin.org]

- 4. Kurarinone from Sophora Flavescens Roots Triggers ATF4 ... [pmc.ncbi.nlm.nih.gov]

- 5. In silico investigation of lavandulyl flavonoids for the ... [pmc.ncbi.nlm.nih.gov]

Biological Activities & Quantitative Data of Kurarinol

The table below summarizes the key experimental data for Kurarinol's biological activities from recent research:

| Activity / Property | Experimental Model / Assay | Result / Value | Citation |

|---|---|---|---|

| Anti-tyrosinase (Monophenolase) | Mushroom tyrosinase (L-tyrosine substrate) | IC₅₀ = 86.92 µM | [1] [2] |

| Anti-tyrosinase (Diphenolase) | Mushroom tyrosinase (L-DOPA substrate) | IC₅₀ = 205.30 µM | [1] [2] |

| Enzyme Kinetics (Monophenolase) | Mushroom tyrosinase (L-tyrosine substrate) | Inhibition Type: Non-competitive; Kᵢ = 100.60 µM | [1] [2] |

| Antioxidant Activity | ABTS radical scavenging assay | Exhibited potent inhibitory activity | [3] |

| Cytotoxic Activity | Not specified in detail | Exhibited cytotoxic effects | [3] |

Detailed Experimental Protocols

Here are the methodologies used to generate the key data on this compound's anti-melanogenic and antioxidant properties.

Anti-Tyrosinase Activity Assay

This protocol is used to determine the potency of this compound as a tyrosinase inhibitor [1] [2].

- Reagents: this compound, kojic acid (positive control), mushroom tyrosinase, L-tyrosine, and L-DOPA.

- Procedure:

- A reaction mixture is prepared containing the substrate (L-tyrosine for monophenolase activity or L-DOPA for diphenolase activity) and the test compound (this compound) at various concentrations in a phosphate buffer (pH 6.8).

- Tyrosinase enzyme is added to initiate the reaction.

- The formation of dopachrome is monitored by measuring the absorbance at 475 nm using a microplate reader.

- The IC₅₀ value (concentration that inhibits 50% of enzyme activity) is calculated from the dose-response curve.

- Kinetic Analysis: The inhibition mechanism is determined by analyzing Lineweaver-Burk plots. The reaction rates are measured at different substrate concentrations in the presence of various concentrations of this compound.

Antioxidant Activity Assay (ABTS)

This method evaluates the free radical scavenging capacity of this compound [3].

- Reagents: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), potassium persulfate, and this compound.

- Procedure:

- The ABTS radical cation (ABTS•⁺) is generated by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

- This ABTS•⁺ solution is then diluted to an appropriate absorbance.

- The test compound, this compound, is mixed with the diluted ABTS•⁺ solution.

- The decrease in absorbance at 734 nm is measured after a set time. A greater decrease in absorbance indicates higher free radical scavenging activity.

Proposed Mechanism of Anti-Melanogenic Action

The following diagram illustrates the multidirectional signaling pathways through which Kuraridin (a compound structurally similar to this compound) and potentially other prenylated flavonoids from Sophora flavescens exert anti-melanogenic effects, as identified through network pharmacology [1] [2].

Network pharmacology and docking simulations suggest Kuraridin inhibits melanogenesis by targeting multiple genes and pathways. KIT and MAP2K1 are key in the c-KIT cascade, while PRKCA acts through a separate pathway. Strong binding interactions with c-KIT, ERK1/2, and PKC proteins have been predicted [1] [2].

Conclusion and Research Implications

This technical summary confirms that this compound is a biologically active prenylated flavonoid from Sophora flavescens with documented anti-tyrosinase, antioxidant, and cytotoxic properties [1] [2] [3]. Its multi-target mechanism, particularly in inhibiting melanogenesis, makes it a promising candidate for development as a natural skin-lightening agent or for treating hyperpigmentation disorders [1] [2].

References

Comprehensive Technical Guide: Kurarinol and Related Prenylated Flavanones - Chemistry, Pharmacology, and Research Applications

Introduction and Chemical Overview

Kurarinol is a prenylated flavanone belonging to a class of specialized metabolites found predominantly in Sophora flavescens (Kushen), a plant used extensively in traditional Chinese medicine and Japanese Kampo medicine. This perennial shrub from the Fabaceae family has been employed for centuries to treat conditions ranging from fever and dysentery to inflammatory skin disorders and microbial infections [1] [2]. Prenylated flavonoids represent a structurally distinct subclass of flavonoids characterized by the presence of prenyl (dimethylallyl) or modified prenyl side chains attached to the flavonoid skeleton, which significantly enhances their lipophilicity and biological activity compared to non-prenylated flavonoids [2]. The roots of S. flavescens contain numerous prenylated flavonoids with diverse biological activities, with this compound being one of the key compounds of interest alongside its structural analogs such as kurarinone, kuraridin, and sophoraflavanone G [2] [3].

The fundamental chemical skeleton of this compound consists of a classic flavanone structure (2-phenylchroman-4-one) with various hydroxyl, methoxy, and prenyl substitutions that dictate its physicochemical properties and biological interactions. These compounds are biosynthesized through the action of flavonoid prenyltransferases that utilize dimethylallyl pyrophosphate as a prenyl donor, generating either O- or C-prenylated products with varying side chains including 3,3-dimethylallyl, geranyl, lavandulyl, and farnesyl groups [2]. The lavandulyl group at position C-8 of the A-ring appears to be particularly important for several biological activities, with additional modifications at positions C-3 (ring C), C-5 (ring A), and C-4' (ring B) creating a diverse family of related compounds with overlapping yet distinct pharmacological profiles [2]. This technical guide comprehensively examines the chemistry, biological activities, experimental methodologies, and mechanistic insights concerning this compound and its structural analogs for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

Molecular Architecture and Key Functional Groups

This compound possesses the characteristic flavanone backbone comprising 15 carbon atoms arranged in three rings (A, B, and C), with specific substitutions that define its chemical identity and reactivity:

- Core structure: The basic flavanone nucleus with a 2,3-dihydro-2-phenylchromen-4-one skeleton

- Prenylation: Presence of lavandulyl group at C-8 position of A-ring, enhancing lipophilicity and membrane interaction

- Oxygenation pattern: Hydroxyl groups at positions C-2', C-4', C-5, and C-7, with potential methoxy substitutions

- Chirality: The presence of a chiral center at C-2 resulting in (S) and (R) enantiomers, with natural this compound typically occurring as the (S)-enantiomer

- Structural differentiation: While this compound, kurarinone, and sophoraflavanone G share the lavandulyl substitution at C-8, they differ in their hydroxylation and methoxylation patterns, particularly at positions C-5 and C-4' [2]

The lavandulyl side chain significantly increases the compound's hydrophobicity, leading to enhanced membrane permeability and bioavailability compared to non-prenylated flavonoids. This prenyl moiety also creates increased steric bulk that influences interactions with enzymatic active sites and receptor binding pockets, often resulting in enhanced biological activity [2]. The methoxy group at C-5 and specific hydroxylation patterns further contribute to the compound's hydrogen bonding capacity and overall molecular topology, dictating its pharmacological potential.

Isolation, Purification, and Analytical Characterization

Table 1: Isolation Methods and Sources for this compound and Related Prenylated Flavanones

| Compound | Plant Source | Plant Part | Extraction Solvent | Isolation Method | Reference |

|---|---|---|---|---|---|

| Kurarinone | Sophora flavescens | Roots | Acetone, Dichloromethane | Column chromatography, preparative TLC | [1] [4] |

| Kurarinone | Sophora angustifolia | Roots | Methanol, Chloroform | Solvent partitioning, Chromatography | [1] |

| This compound | Sophora flavescens | Roots | Ethyl acetate | Solvent fractionation, Chromatography | [5] [6] |

| Sophoraflavanone G | Sophora flavescens | Roots | Methylene chloride | Column chromatography | [6] |

The extraction and isolation of this compound and related prenylated flavanones typically begins with dried plant material (most commonly S. flavescens roots) extracted with organic solvents of varying polarity. Acetone extraction has been shown to effectively concentrate kurarinone compared to methanol extraction [4]. Subsequent fractionation and purification employs a combination of normal and reverse-phase column chromatography, with final purification achieved through preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) [1]. The structural elucidation of these compounds relies heavily on spectroscopic methods including NMR ( [1]H and C), mass spectrometry (ESI-MS, EI-MS), and UV-Vis spectroscopy, with comparison to authentic standards when available.

Advanced analytical quantification methods have been established for these compounds, particularly UPLC-MS/MS approaches that enable simultaneous qualification and quantification of multiple prenylated flavonoids in different plant parts within 10 minutes [3]. These methods have revealed that isoprenoid flavonoids, particularly kurarinone, this compound, kuraridin, and norkurarinone, are the predominant and most abundant flavonoids in S. flavescens, making them ideal marker compounds for quality control and standardization of herbal preparations [3].

Comprehensive Biological Activities and Pharmacological Potential

Quantitative Pharmacological Profile

Table 2: Biological Activities and Potency of this compound and Structural Analogs

| Biological Activity | Compound | Experimental System | Potency (IC50/EC50) | Reference |

|---|---|---|---|---|

| Tyrosinase Inhibition | Kuraridin | Enzyme assay | 0.16 μM (monophenolase), 0.04 μM (diphenolase) | [7] |

| Tyrosinase Inhibition | This compound | Enzyme assay | 8.60 ± 0.51 μM | [5] |

| Tyrosinase Inhibition | Kuraridinol | Enzyme assay | 0.88 ± 0.06 μM | [5] |

| Anticancer | Kurarinone | HL-60 cells (human myeloid leukemia) | 18.5 μM | [1] [8] |

| Anticancer | Kurarinone | Hela (cervical cancer) and A375 (melanoma) cells | 36-62 μM | [8] |

| Anticancer | Kurarinone | MCF-7/6 breast cancer cells | 22.2 μM | [3] |

| Anti-inflammatory | Kurarinone | TNFα-induced NF-κB inhibition in HepG2 cells | 4.0 μM | [3] |

| α-Glucosidase Inhibition | Kurarinone | Enzyme assay | 37-179 μM range | [3] |

| PTP1B Inhibition | Kurarinone | Enzyme assay | Non-competitive inhibition | [3] |

Mechanism-Specific Biological Activities

The anti-melanogenic activity of this compound and its analogs represents one of their most promising applications, particularly for cosmetic and dermatological uses. These compounds exhibit potent tyrosinase inhibitory activity, with kuraridin showing particularly remarkable potency in the nanomolar range (IC50 = 0.16 μM for monophenolase and 0.04 μM for diphenolase), significantly superior to kojic acid, a standard tyrosinase inhibitor [7]. Kinetic studies have revealed that these compounds act as non-competitive inhibitors for monophenolase activity, binding to allosteric sites rather than the substrate-binding site, while kuraridin exhibits competitive inhibition for diphenolase activity [7]. Beyond direct enzyme inhibition, network pharmacology approaches have identified that these compounds influence multiple signaling pathways involved in melanogenesis, including c-KIT and ETB-R pathways, with molecular docking simulations confirming strong interactions between kuraridin and key melanogenic proteins (c-KIT, ERK1/2, and PKC) [7].

The anticancer potential of these prenylated flavanones, particularly kurarinone, has been demonstrated across multiple cancer types including cervical, lung, hepatic, esophageal, breast, gastric, and prostate cancer cells [1] [8]. The in vitro anticancer activity of kurarinone shows IC50 values ranging from 2-62 μM, while in vivo efficacy has been observed at doses of 20-500 mg/kg body weight in xenograft models [1] [8]. The chemopreventive mechanisms include cell cycle arrest at G2/M and Sub-G1 phases, apoptosis induction through modulation of NF-κB, caspases (3/8/9/12), Bcl2, and Bcl-XL, and metastasis inhibition via regulation of epithelial-mesenchymal transition markers (Vimentin, N-cadherin, E-cadherin) and matrix metalloproteinases (MMP2, MMP3, MMP9) [1] [8]. Additionally, kurarinone produces cytostatic effects by modulating p21, p27, Cyclin D1, and Cyclin A proteins in cancer cells and possesses stress-mediated anticancer activity through modulation of STAT3 and Akt pathways [1] [4].

The anti-inflammatory activity of kurarinone involves a novel mechanism through induction of the KEAP1/Nrf2/HO-1 pathway [9]. Kurarinone activates Nrf2 by downregulating KEAP1 expression, subsequently increasing the expression of antioxidant enzymes including heme oxygenase-1 (HO-1) [9]. This activation leads to immunosuppressive effects, as demonstrated by the inhibition of inflammatory cytokine expression (IL-1β) and inducible nitric oxide synthase (iNOS) in LPS-stimulated RAW264.7 macrophages [9]. The anti-inflammatory effects were partially reversed by Tin Protoporphyrin IX (TinPPIX), an HO-1 inhibitor, confirming the involvement of this pathway [9]. Additionally, kurarinone and kuraridin significantly reduce LPS-induced ROS production and suppress the expression of various inflammatory cytokines (CCL2, TNF-α, IL-1β) [3].

Experimental Protocols and Methodologies

Standard Isolation and Purification Protocol

For the isolation of this compound and related prenylated flavanones from S. flavescens roots, the following optimized protocol can be employed:

- Plant material preparation: Dry roots of S. flavescens are ground to a fine powder (20-40 mesh) using a mechanical grinder. The powder should be stored in airtight containers protected from light until extraction.

- Solvent extraction: The powdered plant material (100 g) is subjected to sequential extraction using solvents of increasing polarity (hexane → dichloromethane → ethyl acetate → methanol) through maceration or Soxhlet extraction. Each extraction is performed for 8-24 hours at room temperature with continuous agitation.

- Activity-guided fractionation: The crude extracts are concentrated under reduced pressure and subjected to bioactivity screening. The ethyl acetate fraction typically contains the highest concentration of this compound and related compounds with optimal biological activity [5] [6].

- Chromatographic separation: The active fraction is subjected to column chromatography over silica gel (200-300 mesh) using a gradient elution of chloroform-methanol (from 100:1 to 1:1, v/v). Fractions are collected and monitored by TLC (silica gel GF254, chloroform:methanol = 9:1, v/v, visualized under UV light at 254 and 365 nm).

- Final purification: this compound-rich fractions are further purified by preparative TLC or reverse-phase HPLC (C18 column, methanol-water, 70:30, v/v, flow rate 1.0 mL/min) to obtain pure compounds for structural elucidation and biological testing.

Biological Activity Assessment Methods

Tyrosinase inhibition assay: The anti-tyrosinase activity is determined using a spectrophotometric method with L-tyrosine or L-DOPA as substrate [5] [7]. Briefly, 70 μL of phosphate buffer (50 mM, pH 6.8), 10 μL of sample solution (dissolved in DMSO), and 20 μL of tyrosinase solution (100 U/mL) are mixed in a 96-well plate and pre-incubated at 25°C for 5 min. Then, 40 μL of L-tyrosine (2.5 mM) or L-DOPA (2.5 mM) is added and the mixture is incubated at 25°C for another 30 min. The amount of dopachrome produced is measured at 475 nm using a microplate reader. Kojic acid is used as a positive control. The inhibition percentage is calculated as follows: Inhibition (%) = [(A - B) - (C - D)] / (A - B) × 100, where A is the absorbance of the control without sample, B is the blank of the control without sample and enzyme, C is the absorbance with sample, and D is the blank with sample but without enzyme.

Cell-based anticancer activity: The cytotoxic potential against cancer cells is evaluated using the sulforhodamine B (SRB) assay [2] [3]. Cells are seeded in 96-well plates at a density of 5-10 × 10³ cells/well and incubated for 24 h. Various concentrations of test compounds are added and incubated for 48-72 h. The cells are then fixed with cold trichloroacetic acid (10%, w/v) for 1 h at 4°C, washed with water, and stained with 0.4% SRB solution for 30 min. Unbound dye is removed by washing with 1% acetic acid, and protein-bound dye is solubilized with 10 mM unbuffered Tris base. Absorbance is measured at 490 nm, and IC50 values are calculated using non-linear regression analysis.

Anti-inflammatory activity assessment: The anti-inflammatory potential is evaluated in LPS-stimulated RAW264.7 macrophages [9]. Cells are pre-treated with various concentrations of test compounds for 1 h, followed by stimulation with LPS (1 μg/mL) for 24 h. The production of nitric oxide is determined by measuring nitrite accumulation in the culture supernatant using Griess reagent. Inflammatory cytokine levels (TNF-α, IL-1β, IL-6) are measured using ELISA kits according to manufacturers' instructions. For mechanistic studies, protein and mRNA expression levels of iNOS, COX-2, HO-1, and KEAP1/Nrf2 pathway components are analyzed by Western blotting and quantitative RT-PCR, respectively.

Molecular Mechanisms and Signaling Pathways

The pleiotropic pharmacological effects of this compound and related prenylated flavanones arise from their interactions with multiple cellular signaling pathways. The following diagram illustrates the key molecular mechanisms underlying their anti-melanogenic, anticancer, and anti-inflammatory activities:

Diagram 1: Molecular mechanisms and signaling pathways of this compound and related prenylated flavanones. The diagram illustrates the multi-target approach of these compounds in exerting anti-melanogenic, anticancer, and anti-inflammatory effects through modulation of key cellular pathways.

The integrated stress response pathway represents another important mechanism activated by these compounds, particularly for their anticancer effects. Kurarinone has been shown to trigger ATF4 activation through the PERK-eIF2α pathway independent of other unfolded protein response arms (ATF6 and IRE1) [4]. This activation leads to cytostatic effects in cancer cells through induction of the cyclin-dependent kinase inhibitor p21 [4]. The cytostatic effect of kurarinone was significantly reduced by pharmacological inhibition of PERK, confirming the importance of this pathway in its mechanism of action [4].

Additionally, these prenylated flavanones exhibit estrogenic activities mediated through interaction with estrogen receptors (ERα and ERβ) [2]. Multiple assay systems including cell proliferation (sulforhodamine B assay), Western blotting (rapid signaling through Erk1/2 and Akt), and RT-PCR (transcription of estrogen-responsive genes) have confirmed the estrogenic potential of these compounds [2]. The estrogenic activities were inhibited by the estrogen receptor antagonist ICI 182,780, confirming receptor-mediated mechanisms [2]. Structure-activity relationship studies indicate that the hydroxyl group at position 4' plays an important role in estrogenic activity, as its absence (as in kushenol A) reduces potency [2].

Conclusion and Research Perspectives

This compound and related prenylated flavanones from S. flavescens represent promising multifunctional candidates for pharmaceutical and cosmeceutical development. Their broad-spectrum biological activities—including anti-melanogenic, anticancer, anti-inflammatory, antioxidant, and estrogenic effects—coupled with their favorable toxicity profiles make them attractive for further investigation. The structure-activity relationships established for these compounds provide guidance for medicinal chemistry optimization, particularly the importance of the lavandulyl group at C-8 and specific hydroxylation patterns for enhancing biological activity.

Future research should focus on several key areas:

- Comprehensive ADMET profiling to fully elucidate the pharmacokinetic behavior and safety profiles of these compounds

- Structure-based drug design to optimize potency and selectivity for specific molecular targets

- Development of novel formulations to overcome limitations related to solubility and bioavailability

- Exploration of synergistic combinations with other therapeutic agents to enhance efficacy and reduce potential side effects

- Rigorous clinical evaluation to translate promising preclinical findings into practical therapeutic applications

References

- 1. a Natural Flavanone - PMC - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 2. Estrogenic Prenylated Flavonoids in Sophora flavescens [pmc.ncbi.nlm.nih.gov]

- 3. Kurarinone - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Kurarinone from Sophora Flavescens Roots Triggers ATF4 ... [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory effects of this compound, kuraridinol, and trifolirhizin ... [medchemexpress.com]

- 6. Re-evaluation of the Antioxidant Prenylated Flavonoids from the Roots... [jstage.jst.go.jp]

- 7. Discovery of Kuraridin as a Potential Natural Anti ... [mdpi.com]

- 8. Five-Decade Update on Chemopreventive and Other ... [frontiersin.org]

- 9. Anti-Inflammatory Activity of Kurarinone Involves Induction of ... [pmc.ncbi.nlm.nih.gov]

Application Notes: Targeting STAT3 Signaling for Cancer Therapy

1. Biological Rationale and Significance Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide variety of human cancers (approximately 70%) and plays a critical role in tumor progression [1]. Its hyperactivation promotes cancer cell proliferation, survival, metastasis, and chemoresistance, while also modifying the tumor microenvironment to foster angiogenesis and immunosuppression [2] [3] [1]. As STAT3 activation is typically transient in normal cells, it represents a promising and specific target for cancer therapy [1].

2. Key Signaling Mechanisms and Phosphorylation Sites A comprehensive understanding of STAT3 signaling is crucial for developing effective inhibition strategies. The accompanying diagram below illustrates the two primary phosphorylation events that regulate its oncogenic activity.

3. Quantitative Data on Selective STAT3 Inhibitors While various inhibitor modalities exist (peptides, decoy oligonucleotides, siRNAs), small molecule inhibitors targeting the SH2 domain are a major focus due to their ability to prevent STAT3 dimerization [4] [1]. The table below summarizes key preclinical data for a selection of these inhibitors.

Table 1: Preclinical Efficacy of Direct STAT3 Small-Molecule Inhibitors [1]

| Inhibitor Name | Primary Cancer Models Tested (In Vivo) | Reported Efficacy in Preclinical Studies |

|---|---|---|

| STX-0119 | Lymphoma, Glioblastoma | Tumor growth inhibition; Increased life span |

| YHO-1701 | HNSCC, NSCLC | Tumor growth inhibition |

| LLL12B | Medulloblastoma | Tumor growth inhibition |

| C188-9 (TTI-101) | HNSCC, Lung Cancer (KM-LUAD) | Tumor growth inhibition; Reduced pY-STAT3; Increased anti-tumor immunity [5] |

| Stattic | HNSCC, TNBC | Tumor growth inhibition |

| S3I-201 | Liver Cancer | Tumor growth inhibition |

| Danvatirsen (Antisense Oligo) | ALCL, NSCLC, MDS/AML | Decreased tumor burden; Tumor growth inhibition |

Abbreviations: ALCL: Anaplastic Large-Cell Lymphoma; AML: Acute Myeloid Leukemia; HNSCC: Head and Neck Squamous Cell Carcinoma; MDS: Myelodysplastic Syndromes; NSCLC: Non-Small Cell Lung Carcinoma; TNBC: Triple-Negative Breast Cancer.

4. Detailed Experimental Protocols The following workflow outlines a standard pipeline for evaluating STAT3 inhibitors in vitro and in vivo, synthesizing methods from multiple studies [2] [5].

5. Critical Considerations for Research and Development

- Toxicity and Specificity: A key challenge is achieving selective toxicity for cancer cells. Targeting the S727 residue has been associated with higher toxicity risks, suggesting that inhibitors with lower affinity for this site may have better clinical feasibility [3].

- Combination Therapies: STAT3 inhibition is promising for overcoming resistance to chemotherapy, radiotherapy, and targeted therapies (e.g., EGFR inhibitors) [4] [1]. Numerous clinical trials are exploring STAT3 inhibitors (like Danvatirsen) in combination with other agents [1].

- Compensatory Mechanisms: KO of STAT3 can modulate the expression of other STAT family members, which may compensate for its loss. The signaling network is intricate, with STAT1 often having tumor-suppressive effects opposite to STAT3 [2] [1].

Key Conclusions for Researchers

The strategic inhibition of STAT3 remains a highly active and promising area in oncology research. Future work should prioritize the development of highly specific inhibitors, particularly those targeting the SH2 domain to prevent dimerization, and rigorously evaluate them in physiologically relevant models, including those with an intact immune system, to fully understand their impact on the tumor microenvironment [5].

References

- 1. A Brief Update on STAT3 Signaling [scientificarchives.com]

- 2. Multi-omics profiling reveals key signaling pathways in ... [pmc.ncbi.nlm.nih.gov]

- 3. Targeting STAT3 for Cancer Therapy: Focusing on Y705 ... [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of STAT3: A promising approach to enhancing the ... [pmc.ncbi.nlm.nih.gov]

- 5. Selective inhibition of canonical STAT3 signaling ... [frontiersin.org]

Comprehensive Application Notes and Protocols: Kurarinol-Induced Apoptosis in Hepatocellular Carcinoma

Introduction and Significance

Hepatocellular carcinoma (HCC) represents a significant global health challenge, ranking as the fifth most prevalent malignant disease and the third leading cause of cancer-related mortality worldwide. Current therapeutic options for HCC remain limited in efficacy, with conventional treatments like surgical intervention only applicable to a small proportion of patients due to late-stage diagnosis and the challenging drug resistance properties of HCC cells [1]. The discovery and development of novel therapeutic agents with improved safety profiles and mechanistic novelty are therefore urgently needed. Kurarinol, a prenylated flavonoid isolated from the roots of the traditional medicinal plant Sophora flavescens (Kushen), has emerged as a promising candidate based on its potent pro-apoptotic activity against HCC cells with minimal toxic effects on normal cells and animal models [2] [1].

The roots of Sophora flavescens have been employed in traditional Chinese medicine for treating various ailments, including malignant diseases of the digestive tract. Modern phytochemical investigations have identified this compound as one of several bioactive flavonoids responsible for the plant's documented anti-tumor properties [1]. Initial screening studies comparing seven isolated flavonoids from Kushen revealed that this compound exhibited substantial cytotoxic activity against HCC cells while demonstrating reduced cytotoxicity toward untransformed human hepatocytes (HL-7702) and primary mouse hepatocytes compared to other flavonoids like kurarinone and sophoraflavanone G [1]. This selective cytotoxicity profile, combined with its potent anti-HCC activity, positions this compound as an attractive subject for further investigation and development as a potential therapeutic agent for HCC.

Molecular Mechanisms of Action

Key Signaling Pathways

This compound exerts its anti-HCC effects primarily through the modulation of critical signaling pathways that govern hepatocellular carcinoma cell survival, proliferation, and apoptosis. The most extensively characterized mechanism involves the suppression of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway [2] [1] [3]. STAT3 is a cytoplasmic transcription factor that plays pivotal roles in regulating cell growth, differentiation, and survival. In resting states, STAT3 remains inactive in the cytoplasm, but upon activation through phosphorylation at Tyr705 by upstream kinases (particularly Janus kinases or JAKs), it undergoes homodimerization and nuclear translocation, where it binds to specific DNA response elements and promotes the transcription of various genes involved in cell survival, proliferation, and inhibition of apoptosis [1]. Importantly, STAT3 is found to be constitutively activated in the majority of HCC patients with poor prognosis but not in non-tumor surrounding tissues or normal hepatocytes, making it an attractive therapeutic target for HCC treatment [1].

Recent research has identified an additional mechanism through which this compound may combat HCC, particularly in the context of non-alcoholic fatty liver disease-associated HCC (NAFLD-HCC). Studies indicate that this compound can restrain NAFLD-HCC progression by suppressing Epidermal Growth Factor Receptor (EGFR) signaling, which plays a crucial role in lipid metabolism and cancer cell proliferation in this specific HCC subtype [4]. The EGFR pathway is frequently dysregulated in various cancers, including HCC, and contributes to enhanced tumor cell survival and growth. Through the dual inhibition of both STAT3 and EGFR signaling pathways, this compound demonstrates multi-faceted anti-tumor activity against hepatocellular carcinoma across different etiologies.

Pathway Diagrams and Visual Representations

Table 1: Key Signaling Pathways Targeted by this compound in HCC

| Pathway | Molecular Targets | Biological Consequences | HCC Context |

|---|---|---|---|

| STAT3 Signaling | JAK kinases, STAT3 phosphorylation, STAT3 nuclear translocation | Downregulation of anti-apoptotic genes, cell cycle arrest, apoptosis induction | Conventional HCC; constitutively active in most HCC cases |

| EGFR Signaling | EGFR activation, downstream kinase cascades | Reduced lipid deposition, decreased cell proliferation, apoptosis induction | NAFLD-associated HCC |

The following diagram illustrates the molecular mechanisms through which this compound induces apoptosis in hepatocellular carcinoma cells by targeting STAT3 and EGFR signaling pathways:

Figure 1: Molecular Mechanisms of this compound in HCC Cells. This compound inhibits STAT3 and EGFR signaling pathways, suppressing transcription of anti-apoptotic genes and inducing apoptosis.

Experimental Protocols

In Vitro Assessment of Anti-HCC Activity

3.1.1 Cell Culture and Maintenance

HCC Cell Lines: Utilize established human hepatocellular carcinoma cell lines including HepG2, Huh-7, and Bel-7402, along with mouse H22 HCC cells. Maintain non-transformed human hepatocytes (HL-7702) and primary mouse hepatocytes as normal cell controls for selectivity assessment [1].

Culture Conditions: Grow cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified 5% CO2 atmosphere. Replace culture medium every 2-3 days and subculture at 80-90% confluence using standard trypsinization procedures [1] [5].

This compound Preparation: Prepare a stock solution of this compound at 50 mg/mL in dimethyl sulfoxide (DMSO) and store at -20°C. For treatment, dilute the stock solution in culture medium to achieve final working concentrations (typically 10-30 μg/mL), ensuring that the final DMSO concentration does not exceed 0.1% (v/v). Include vehicle controls with equivalent DMSO concentrations in all experiments [1].

3.1.2 Apoptosis Assays

Sub-G1 DNA Content Analysis: After treating HCC cells with this compound (10 and 30 μg/mL) for 48 hours, harvest cells by trypsinization, wash with cold phosphate-buffered saline (PBS), and fix in 70% ethanol at -20°C overnight. Following fixation, wash cells and resuspend in PBS containing 50 μg/mL propidium iodide and 100 μg/mL RNase A, then incubate for 30 minutes at 37°C in the dark. Analyze DNA content using flow cytometry and determine the percentage of cells with Sub-G1 DNA content, indicative of apoptotic cells [1].

Caspase-3 Activity Assay: After this compound treatment, harvest cells and lyse in appropriate lysis buffer. Measure caspase-3 activity using the Caspase Activity Assay kit according to manufacturer's protocol. Briefly, incubate cell lysates with caspase-3 substrate Ac-DEVD-pNA at 37°C for 2 hours and measure the absorbance at 405 nm using a microplate reader. Express caspase-3 activity as fold-increase over untreated controls [1] [5].

Nuclear Morphological Assessment (Hoechst 33258 Staining): Seed HCC cells on glass coverslips and treat with this compound for 24 hours. After treatment, wash cells with PBS and fix with 4% formaldehyde for 15 minutes. Following fixation, stain cells with Hoechst 33258 solution (10 μg/mL) for 15 minutes in the dark. After washing, examine nuclear morphology using fluorescence microscopy and identify apoptotic cells by characteristic chromatin condensation and nuclear fragmentation [5].

3.1.3 STAT3 Transcriptional Activity Assay

- Luciferase Reporter Assay: Transfect HCC cells with a STAT3-responsive luciferase reporter plasmid using appropriate transfection reagents. After 24 hours, treat transfected cells with various concentrations of this compound for an additional 24 hours. Harvest cells and measure luciferase activity using a commercial luciferase assay system according to manufacturer's instructions. Normalize luciferase activity to protein concentration or cotransfected control reporters [1].

In Vivo Efficacy and Toxicity Assessment

3.2.1 Animal Model and Treatment

Animal Selection: Use male Kunming mice (weighing 18-22 g) for in vivo studies. House animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water. All animal procedures should be approved by the appropriate Institutional Animal Care and Use Committee [1] [6].

HCC Xenograft Model: Inoculate mice subcutaneously in the right flank with H22 mouse HCC cells (1 × 10^6 cells in 0.1 mL PBS). Allow tumors to establish for 7 days before initiating treatment [1] [6].

Treatment Protocol: Randomly divide tumor-bearing mice into treatment groups (typically 8-10 animals per group). Administer this compound via intraperitoneal injection at appropriate doses (e.g., 10 and 30 mg/kg) daily for 10 consecutive days. Include a vehicle control group (receiving equivalent DMSO/saline solution) and a positive control group (receiving standard chemotherapy such as 5-fluorouracil) [1].

3.2.2 Toxicity Evaluation

Body Weight and Clinical Observations: Monitor and record body weight changes and any signs of toxicity (lethargy, rough coat, abnormal behavior) daily throughout the treatment period [1].

Serum Biochemistry: At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia. Separate serum by centrifugation and analyze liver function markers (alanine aminotransferase [ALT], aspartate aminotransferase [AST]), renal function parameters (blood urea nitrogen [BUN], uric acid), and creatine kinase (CK) levels using standard clinical chemistry analyzers [1].

Hematological Analysis: Perform complete blood count including white blood cells, red blood cells, and platelets using automated hematology analyzers to assess potential myelosuppressive effects [1].

3.2.3 Tumor Tissue Analysis

Tumor Volume and Weight Measurement: Measure tumor dimensions regularly using calipers and calculate tumor volume using the formula: Volume = (Length × Width^2) / 2. At the end of the experiment, euthanize animals humanely, excise tumors, and weigh them to determine tumor growth inhibition [1] [6].

TUNEL Assay for Apoptosis: Process tumor tissues for terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay according to standard protocols. Quantify TUNEL-positive cells in multiple random fields per sample to assess apoptosis induction in tumor tissues [1].

Immunohistochemical Staining: Perform immunohistochemical analysis of tumor sections for STAT3 expression and phosphorylation status using specific antibodies. Quantify staining intensity using appropriate image analysis software [1].

Data Analysis and Interpretation

Quantitative Assessment of this compound Efficacy

Table 2: In Vitro Efficacy of this compound Against HCC Cell Lines

| Cell Line | IC50 Value (μg/mL) | Apoptosis Induction (% Sub-G1) | Caspase-3 Activation (Fold Increase) | STAT3 Activity Inhibition (%) |

|---|---|---|---|---|

| HepG2 | ~15-20 μg/mL | ~35-40% (at 30 μg/mL) | ~3.5-4.0 fold (at 30 μg/mL) | ~60-70% (at 30 μg/mL) |

| Huh-7 | ~15-20 μg/mL | ~30-35% (at 30 μg/mL) | ~3.0-3.5 fold (at 30 μg/mL) | ~55-65% (at 30 μg/mL) |

| H22 | ~10-15 μg/mL | ~40-45% (at 30 μg/mL) | ~4.0-4.5 fold (at 30 μg/mL) | ~65-75% (at 30 μg/mL) |

| HL-7702 (Normal) | >50 μg/mL | <5% (at 30 μg/mL) | ~1.0-1.2 fold (at 30 μg/mL) | Not Significant |

Table 3: In Vivo Efficacy and Toxicity Profile of this compound in H22 Xenograft Model

| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | 5-FU (Positive Control) |

|---|---|---|---|---|

| Tumor Volume Inhibition (%) | - | ~40-50% | ~60-70% | ~50-60% |

| Tumor Weight Inhibition (%) | - | ~45-55% | ~65-75% | ~55-65% |

| TUNEL-Positive Cells (%) | <5% | ~25-35% | ~45-55% | ~35-45% |

| Body Weight Change (%) | +5-8% | +3-5% | +1-3% | -5-10% |

| Serum ALT (U/L) | Normal Range | No Significant Change | No Significant Change | Elevated |

| Serum AST (U/L) | Normal Range | No Significant Change | No Significant Change | Elevated |

| Hematological Parameters | Normal | No Significant Change | No Significant Change | Myelosuppression |

Statistical Analysis and Data Presentation

Statistical Methods: Perform all experiments in triplicate or more and express data as mean ± standard deviation (SD). Use Student's t-test for comparisons between two groups and one-way ANOVA followed by appropriate post-hoc tests for multiple comparisons. Consider p-values < 0.05 as statistically significant [1] [5].

Data Interpretation: The dose-dependent induction of apoptosis across multiple HCC cell lines, coupled with concomitant suppression of STAT3 transcriptional activity, provides compelling evidence for the proposed mechanism of action. The selective cytotoxicity observed between HCC cells and normal hepatocytes suggests a favorable therapeutic window. In vivo data demonstrating significant tumor growth inhibition without appreciable toxicity to host animals further supports the translational potential of this compound as a potential therapeutic agent for HCC [2] [1] [3].

Research Implications and Future Directions

The comprehensive data on this compound's anti-HCC activity highlights its potential as a lead compound for the development of novel hepatocellular carcinoma therapeutics. Its ability to selectively induce apoptosis in HCC cells while demonstrating minimal toxicity to normal hepatocytes and low adverse effects in tumor-bearing mice addresses a critical limitation of current HCC chemotherapeutic agents [2] [1]. The mechanistic involvement of STAT3 signaling suppression is particularly significant given the prevalent activation of this pathway in human HCC specimens and its association with poor prognosis [1].

Future research should focus on several key areas:

Structure-Activity Relationship Studies: Systematically modify the this compound structure to identify key pharmacophores responsible for its anti-HCC activity and potentially develop more potent analogs with improved pharmaceutical properties [1].

Combination Therapy Strategies: Evaluate this compound in combination with established HCC therapeutics such as sorafenib or conventional chemotherapeutic agents to assess potential synergistic effects and overcome drug resistance [7].

Advanced Formulation Development: Explore novel drug delivery systems including nanoparticle-based formulations to enhance bioavailability, improve tumor targeting, and reduce potential systemic exposure [6].

Expanded Mechanism Studies: Further investigate the molecular details of this compound's action on both STAT3 and EGFR signaling pathways, including effects on upstream regulators and downstream effector molecules [4] [1].

Additional HCC Models: Evaluate this compound efficacy in patient-derived xenograft models and HCC models representing different etiologies (viral hepatitis-induced, NAFLD-related) to better predict clinical utility [4] [6].

References

- 1. This compound induces hepatocellular carcinoma cell apoptosis ... [sciencedirect.com]

- 2. induces this compound cell hepatocellular through... carcinoma apoptosis [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induces hepatocellular carcinoma cell apoptosis ... [osti.gov]

- 4. This compound restrains non-alcoholic fatty liver disease ... [sciencedirect.com]

- 5. of Mechanism induction in human apoptosis ... hepatocellular [spandidos-publications.com]

- 6. Flavonoids Effects on Hepatocellular Carcinoma in Murine ... [pmc.ncbi.nlm.nih.gov]